11-(Propan-2-yl)-2,3,10,11-tetraazatricyclo[6.4.1.0,4,13]trideca-1,4(13),5,7,9-pentaen-12-one is a complex organic compound characterized by its unique tricyclic structure and multiple nitrogen atoms. This compound belongs to a class of tetraazatricycles that are of significant interest in various fields of chemistry and biology due to their potential applications in drug development and materials science.
This compound can be synthesized through multi-step organic reactions involving specific precursors and reagents. The synthesis typically requires careful control of reaction conditions to achieve the desired structural configuration and yield.
The compound is classified as a tetraazatricycle due to its four nitrogen atoms incorporated into the cyclic structure. It also falls under the category of heterocycles, which are cyclic compounds containing atoms of at least two different elements as members of its ring(s).
The synthesis of 11-(Propan-2-yl)-2,3,10,11-tetraazatricyclo[6.4.1.0,4,13]trideca-1,4(13),5,7,9-pentaen-12-one typically involves several key steps:
The synthesis may also utilize oxidizing agents and reducing agents to modify functional groups during the process. For example:
The molecular formula for 11-(Propan-2-yl)-2,3,10,11-tetraazatricyclo[6.4.1.0,4,13]trideca-1,4(13),5,7,9-pentaen-12-one is . The structure features a complex arrangement of carbon and nitrogen atoms forming a tricyclic system.
| Property | Value |
|---|---|
| Molecular Weight | 226.23 g/mol |
| IUPAC Name | 11-(Propan-2-yl)-2,3,10,11-tetraazatricyclo[6.4.1.0,4,13]trideca-1,4(13),5,7,9-pentaen-12-one |
| InChI | InChI=1S/C12H10N4O/c17-12... |
| InChI Key | MMSAOFSIEMRFMN-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1N2C(=O)C3=NNC4=CC=CC(=C43)C=N2 |
11-(Propan-2-yl)-2,3,10,11-tetraazatricyclo[6.4.1.0,4,13]trideca-1,4(13),5,7,9-pentaen-12-one can participate in various chemical reactions:
The reactions typically involve:
The mechanism of action for 11-(Propan-2-yl)-2,3,10,11-tetraazatricyclo[6.4.1.0,4,13]trideca-1,4(13),5,7,9-pentaen-12-one involves interactions with specific molecular targets such as enzymes or receptors within biological systems. The unique structural features allow it to bind effectively to these targets and modulate their activity.
The compound exhibits properties typical of organic molecules with substantial nitrogen content:
Key chemical properties include:
11-(Propan-2-yl)-2,3,10,11-tetraazatricyclo[6.4.1.0,4,13]trideca-1,4(13),5,7,9-pentaen-12-one has several applications in scientific research:
This compound's multifaceted nature makes it a subject of ongoing research across various scientific disciplines.
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2